Trimethylamine-d9 Hydrochloride

Overview

Description

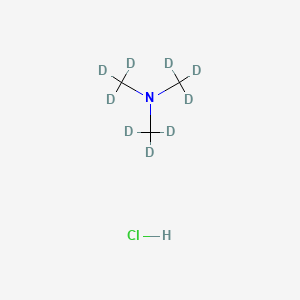

Trimethylamine-d9 Hydrochloride is a deuterated form of trimethylamine hydrochloride, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy. The deuterium atoms provide a distinct advantage in tracing and analyzing chemical reactions and molecular interactions.

Mechanism of Action

Target of Action

Trimethylamine-d9 Hydrochloride, also known as Trimethyl-d9-amine hydrochloride, is a versatile building block used in the synthesis of various compounds

Mode of Action

It is known to be used in the synthesis of various compounds, indicating its role as a reactant in chemical reactions .

Biochemical Pathways

Trimethylamine, the non-deuterated form of Trimethylamine-d9, is produced by the gut microbiota from dietary quaternary amines, mainly choline and carnitine . It is associated with atherosclerosis and severe cardiovascular disease . .

Pharmacokinetics

A study on the serum pharmacokinetics of choline, trimethylamine, and trimethylamine-n-oxide after oral gavage of phosphatidylcholines in mice has been conducted . This study might provide some insights into the ADME properties of this compound, given the structural similarities.

Result of Action

It is known that trimethylamine, once oxidized in the liver to form trimethylamine n-oxide (tmao), can have detrimental effects on cardiovascular health .

Biochemical Analysis

Biochemical Properties

Trimethylamine-d9 Hydrochloride, like its non-deuterated counterpart, is involved in several biochemical reactions. It is primarily metabolized into Trimethylamine N-oxide (TMAO) by gut microbiota . This process involves the interaction with various enzymes and proteins, including flavin monooxygenases (FMOs) in the liver, which oxidize TMA into TMAO . The nature of these interactions is enzymatic, where this compound serves as a substrate.

Cellular Effects

This compound, through its metabolite TMAO, can have various effects on cells and cellular processes. TMAO has been linked to adverse cardiovascular outcomes . It influences cell function by affecting bile acid metabolism, unfolded protein response, and oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to TMAO. This process is facilitated by the action of FMOs in the liver, which oxidize TMA into TMAO . This transformation allows TMAO to exert its effects at the molecular level, including potential changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, plasma TMAO levels can be detected as early as 15 minutes after oral administration of its precursor, and remain elevated for up to 6 hours . This suggests that this compound is rapidly metabolized and its effects can be observed shortly after administration .

Metabolic Pathways

This compound is involved in the TMAO metabolic pathway. Dietary precursors such as choline, L-carnitine, and betaine are metabolized into TMA by gut microbiota . TMA is then absorbed into the bloodstream and transformed into TMAO by hepatic FMOs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylamine-d9 Hydrochloride typically involves the reaction of deuterated methyl iodide (CD3I) with ammonia (NH3) in the presence of a deuterated solvent. The reaction proceeds as follows:

3CD3I+NH3→(CD3)3N+3HI

The resulting Trimethylamine-d9 is then treated with hydrochloric acid (HCl) to form this compound:

(CD3)3N+HCl→(CD3)3N⋅HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the isotopic purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethylamine-d9 Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form Trimethylamine-d9 N-oxide.

Substitution: It can participate in nucleophilic substitution reactions, where the trimethylamine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Substitution: Typical reagents include alkyl halides and acyl chlorides under basic conditions.

Major Products

Oxidation: Trimethylamine-d9 N-oxide.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Trimethylamine-d9 Hydrochloride is widely used in scientific research due to its deuterated nature. Some key applications include:

NMR Spectroscopy: The deuterium atoms provide a distinct signal in NMR spectra, making it easier to trace and analyze chemical reactions.

Isotope Labeling: Used in metabolic studies to trace the pathways and interactions of trimethylamine in biological systems.

Pharmaceutical Research: Helps in studying the metabolism and pharmacokinetics of drugs containing trimethylamine moieties.

Chemical Synthesis: Used as a building block in the synthesis of deuterated compounds for various applications.

Comparison with Similar Compounds

Similar Compounds

Trimethylamine Hydrochloride: The non-deuterated form of the compound.

Trimethylamine-d9 N-oxide: The oxidized form of Trimethylamine-d9.

Triethylamine Hydrochloride: A similar compound with ethyl groups instead of methyl groups.

Uniqueness

Trimethylamine-d9 Hydrochloride is unique due to its deuterated nature, which provides distinct advantages in NMR spectroscopy and isotope labeling studies. The presence of deuterium atoms allows for more precise tracing and analysis of chemical reactions and molecular interactions compared to its non-deuterated counterparts.

Biological Activity

Trimethylamine-d9 Hydrochloride (TMA-d9) is a deuterated analog of trimethylamine (TMA), a compound produced by gut microbiota during the metabolism of dietary quaternary amines, particularly choline and carnitine. Understanding the biological activity of TMA-d9 is crucial for its applications in metabolic studies, pharmacokinetics, and its role in health and disease.

TMA-d9 is primarily involved in biochemical reactions leading to the formation of trimethylamine N-oxide (TMAO), a metabolite associated with various health issues, particularly cardiovascular diseases. The metabolic pathway can be summarized as follows:

- Production : TMA is produced from dietary sources by gut microbiota.

- Oxidation : In the liver, TMA is oxidized to TMAO by flavin-containing monooxygenases (FMOs), predominantly FMO3.

- Health Implications : Elevated levels of TMAO have been linked to increased risk of cardiovascular diseases and chronic kidney disease due to its pro-inflammatory effects .

Pharmacokinetics

Research on the pharmacokinetics of TMA and TMAO has shown that after oral administration, plasma levels of TMAO can be detected as early as 15 minutes, peaking within a few hours and remaining elevated for up to 6 hours. This rapid metabolism highlights the importance of TMA-d9 in tracing metabolic pathways in clinical studies.

TMA-d9 exhibits several biochemical properties that are significant for research:

- Metabolism : Like its non-deuterated counterpart, TMA-d9 is metabolized into TMAO by gut microbiota.

- Cellular Effects : The metabolite TMAO can influence cellular processes, including inflammation and lipid metabolism, which are critical in understanding cardiovascular health .

- Molecular Mechanism : The conversion from TMA to TMAO involves oxidative processes facilitated by FMOs, which underscores the compound's role in metabolic pathways .

Case Studies

Several studies have investigated the implications of TMA and its derivatives in human health:

- Cardiovascular Disease : A study demonstrated that inhibition of gut microbial enzymes responsible for converting choline into TMA significantly reduced plasma levels of TMA and TMAO, thereby decreasing the risk of cardiovascular events in animal models .

- Chronic Kidney Disease : Elevated levels of TMAO have been associated with worsening renal function and increased mortality in patients with chronic kidney disease, indicating a potential biomarker for disease progression .

Research Applications

TMA-d9 has diverse applications in scientific research:

- NMR Spectroscopy : The presence of deuterium allows for distinct signals in NMR spectra, facilitating the tracing of chemical reactions involving trimethylamine derivatives.

- Isotope Labeling : Used extensively in metabolic studies to track the pathways and interactions of trimethylamine within biological systems.

- Pharmaceutical Research : Assists in studying the metabolism and pharmacokinetics of drugs containing trimethylamine moieties .

Properties

IUPAC Name |

1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYJELPVAFJOGJ-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746130 | |

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18856-86-5 | |

| Record name | N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18856-86-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.